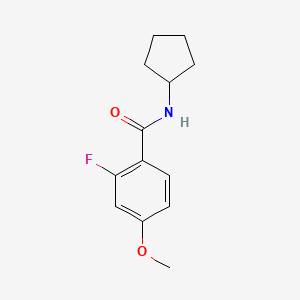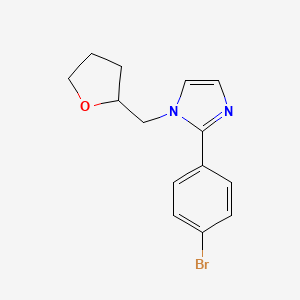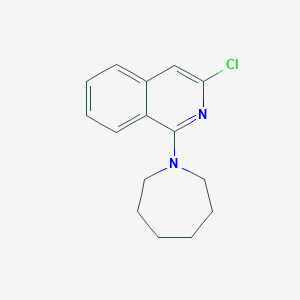
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid, also known as 7-chlorokynurenic acid (7-Cl-KYNA), is a synthetic compound that has gained significant attention in the field of neuroscience. It is a potent antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in several neurological disorders.
Wirkmechanismus
The NMDA receptor is a key player in synaptic plasticity, learning, and memory. The glycine co-agonist site of the NMDA receptor is responsible for modulating the activity of the receptor. 7-Cl-KYNA binds to this site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in excitatory neurotransmission and a reduction in the toxic effects of excessive glutamate release.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 7-Cl-KYNA has been shown to modulate the activity of several other neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to increase the release of acetylcholine and dopamine in the striatum, while decreasing the release of serotonin in the hippocampus. These effects may contribute to its therapeutic potential in several neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Cl-KYNA in lab experiments is its specificity for the glycine co-agonist site of the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one limitation is its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-Cl-KYNA. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its role in the modulation of synaptic plasticity and learning and memory. Additionally, further research is needed to improve its pharmacokinetic properties and develop more potent and selective analogs.
Synthesemethoden
The synthesis of 7-Cl-KYNA involves the reaction of 7-chloro-3,4-dihydroisoquinoline with malonic acid in the presence of a strong base, followed by esterification and decarboxylation. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
7-Cl-KYNA has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. It has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(12(15)16)14-5-4-9-2-3-11(13)6-10(9)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWWICONBBZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=C(C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)

![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)

![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)
![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)

![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)